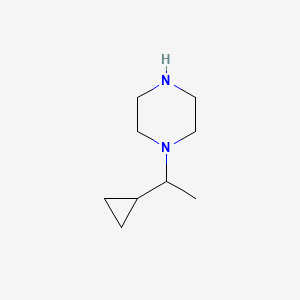

1-(1-环丙基乙基)哌嗪

描述

1-(1-Cyclopropylethyl)piperazine is a chemical compound with the CAS Number: 1337880-65-5 . It has a molecular weight of 190.72 . The compound is stored at room temperature in an inert atmosphere .

Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . Recent advances in the synthesis of piperazines have focused on C–H functionalization . This method provides great synthetic opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .Molecular Structure Analysis

The molecular formula of 1-(1-Cyclopropylethyl)piperazine is C9H19ClN2 . The InChI key is UGKISUHOWGGNME-UHFFFAOYSA-N . The average mass is 140.226 Da and the monoisotopic mass is 140.131348 Da .Chemical Reactions Analysis

The direct C–H functionalization of piperazines provides opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .Physical And Chemical Properties Analysis

1-(1-Cyclopropylethyl)piperazine is a solid substance . More specific physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity were not found in the search results.科学研究应用

Drug Discovery

Piperazine, which “1-(1-Cyclopropylethyl)piperazine” is a derivative of, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Key Component in Blockbuster Drugs

Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Improving Pharmacological and Pharmacokinetic Profiles

The two nitrogen atoms in the piperazine ring improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines. The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Adjusting 3D Geometry

The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Unique Properties and Potential Applications

作用机制

Target of Action

The primary target of 1-(1-Cyclopropylethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(1-Cyclopropylethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is mediated by its agonist effects upon the inhibitory GABA receptor .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor can influence various downstream effects, primarily related to the regulation of neuronal excitability .

Pharmacokinetics

It is known that the compound effectively migrates through biological membranes by means of passive diffusion . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

The primary result of the action of 1-(1-Cyclopropylethyl)piperazine is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s agonist effects on the GABA receptor, leading to hyperpolarization of nerve endings .

Action Environment

The action, efficacy, and stability of 1-(1-Cyclopropylethyl)piperazine can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly improved in an acidic environment . .

安全和危害

未来方向

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring to introduce more structural variety .

属性

IUPAC Name |

1-(1-cyclopropylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJIJAULSKAVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Cyclopropylethyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

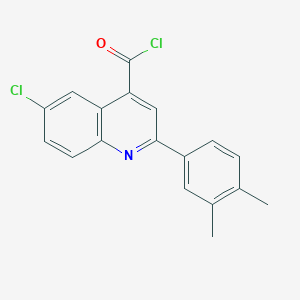

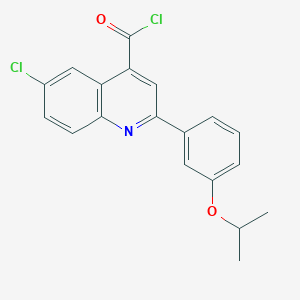

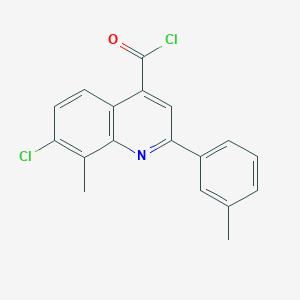

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)